molecular formula C22H49NO6S B12764422 Bis(2-hydroxyethyl)ammonium octadecyl sulphate CAS No. 64346-13-0

Bis(2-hydroxyethyl)ammonium octadecyl sulphate

Cat. No.: B12764422
CAS No.: 64346-13-0
M. Wt: 455.7 g/mol
InChI Key: FXENCNXRPCFSSX-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl)ammonium octadecyl sulphate, identified by CAS Registry Number 64346-13-0 , is an organic ammonium salt with the molecular formula C 22 H 49 NO 6 S and a molecular weight of 455.69 g/mol . This compound is a derivative of diethanolamine, where the ammonium cation is associated with an octadecyl sulphate (stearyl sulphate) anion . Its structure features a long hydrophobic C18 alkyl chain (octadecyl) from the anion and hydrophilic ammonium and sulphate groups, classifying it as an ionic surfactant. This molecular architecture is central to its function, allowing it to lower surface tension and form micelles, which is valuable for research in colloid and surface science . Researchers utilize this compound in the study of self-assembling nanostructures, detergency mechanisms, and as a template agent in nanomaterials synthesis. Its properties are also relevant for investigating the behavior of long-chain ammonium salts in various solvent systems. The compound has a calculated flash point of approximately 319.3°C . This product is intended for research and development purposes only in a laboratory setting. It is strictly for professional use and is not classified or sold for human or animal consumption, diagnostic use, or any household applications.

Properties

CAS No.

64346-13-0

Molecular Formula

C22H49NO6S

Molecular Weight

455.7 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;octadecyl hydrogen sulfate

InChI

InChI=1S/C18H38O4S.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;6-3-1-5-2-4-7/h2-18H2,1H3,(H,19,20,21);5-7H,1-4H2

InChI Key

FXENCNXRPCFSSX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOS(=O)(=O)O.C(CO)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrakis (2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate typically involves the esterification of 1,2,3,4-butanetetracarboxylic acid with 2,2,6,6-tetramethyl-4-piperidinol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations. The final product is purified through techniques such as recrystallization or distillation to remove any impurities .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C22_{22}H49_{49}NO6_6S
  • Molecular Weight : 455.693 g/mol
  • Appearance : Pale yellow to brown liquid or paste depending on formulation and purity.

The compound's structure includes a long-chain octadecyl group, which contributes to its hydrophobic characteristics, alongside two hydroxyethyl groups and a quaternary ammonium ion. This configuration enhances its surfactant properties, making it effective in various applications.

Surfactant Applications

Personal Care Products : Bis(2-hydroxyethyl)ammonium octadecyl sulphate is widely used as an emulsifier and conditioning agent in hair care products and skin lotions. Its surfactant properties allow it to stabilize emulsions, improve texture, and enhance the feel of formulations on the skin .

Industrial Uses : In industrial applications, this compound serves as a surfactant in formulations such as coatings and adhesives. Its ability to reduce surface tension makes it valuable for improving the spreadability and adhesion of products .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacteria and fungi, making it a candidate for use in disinfectants and preservatives in personal care products .

  • Mechanism of Action : The compound disrupts microbial cell membranes, leading to cell lysis. This mechanism is attributed to the interaction between the hydrophobic alkyl chains and the lipid bilayer of microbial membranes .

Material Science Applications

Self-Assembly Behavior : Studies have shown that mixtures containing this compound can form various structures such as micelles and vesicles in aqueous solutions. These self-assembled structures are critical for drug delivery systems and nanotechnology applications .

Application Area Description Key Findings
Personal Care ProductsUsed as an emulsifier and conditioning agentEnhances texture and stability of formulations
Industrial ApplicationsServes as a surfactant in coatings and adhesivesImproves adhesion and spreadability
Antimicrobial AgentEffective against bacteria and fungiDisrupts microbial cell membranes leading to cell lysis
Self-Assembly BehaviorForms micelles and vesicles in solutionImportant for drug delivery systems

Safety and Regulatory Status

According to safety assessments, this compound does not raise significant concerns regarding genotoxicity or accumulation in humans when used at recommended concentrations . Regulatory bodies have established acceptable exposure limits, ensuring safe usage across various applications.

Mechanism of Action

The primary mechanism by which this compound exerts its effects is through the stabilization of free radicals. The piperidyl groups in the molecule can scavenge free radicals generated by ultraviolet radiation, thereby preventing the degradation of the polymer matrix. This radical scavenging activity is facilitated by the formation of stable nitroxide radicals, which do not propagate the degradation chain reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variants

a) Bis(2-hydroxyethyl)ammonium Tetradecyl Sulphate (DEA-MYRISTYL SULFATE)
  • CAS : 65104-61-2
  • Molecular Formula: C₁₈H₄₁NO₇S
  • Key Differences :
    • Shorter alkyl chain (C14 vs. C18), reducing hydrophobicity and critical micelle concentration (CMC).
    • Applications: Preferred in formulations requiring milder surfactants, such as shampoos and body washes.
b) Ammonium Octadecyl Sulphate
  • CAS : 4696-46-2
  • Molecular Formula: C₁₈H₄₁NO₄S
  • Applications: Industrial detergents and heavy-duty cleaners.

Counterion and Functional Group Variants

a) Diethanolamine Bisulfate
  • CAS : 59219-56-6
  • Molecular Formula: C₄H₁₄NO₆S
  • Key Differences :
    • Hydrogen sulphate anion instead of octadecyl sulphate.
    • Functions as a buffering agent rather than a surfactant.
b) Bis(2-hydroxyethyl)ammonium Myristate (DEA-MYRETH SULFATE)
  • CAS : 53404-39-0
  • Molecular Formula: C₁₈H₃₉NO₄
  • Key Differences :
    • Carboxylate (myristate) anion instead of sulphate, offering weaker surfactant activity but better biodegradability.

Ethylated and Unsaturated Derivatives

a) Ethylbis(hydroxyethyl)octadecenylammonium Ethyl Sulphate
  • CAS : 97692-50-7
  • Molecular Formula: C₂₆H₅₅NO₇S
  • Key Differences :
    • Ethyl group and unsaturated octadecenyl chain enhance flexibility and biodegradability.
    • Applications: Specialty emulsions and low-temperature formulations.

Comparative Data Table

Compound Name CAS Molecular Formula Alkyl Chain Counterion Key Applications
Bis(2-hydroxyethyl)ammonium octadecyl sulphate 4492-80-2 C₂₄H₅₃NO₇S C18 Octadecyl sulphate Cosmetics, detergents
DEA-MYRISTYL SULFATE 65104-61-2 C₁₈H₄₁NO₇S C14 Tetradecyl sulphate Shampoos, emulsifiers
Ammonium octadecyl sulphate 4696-46-2 C₁₈H₄₁NO₄S C18 Ammonium Industrial cleaners
Diethanolamine Bisulfate 59219-56-6 C₄H₁₄NO₆S N/A Hydrogen sulphate pH buffering

Research Findings and Performance Metrics

  • Solubility : this compound exhibits higher water solubility than ammonium octadecyl sulphate due to hydroxyethyl groups.
  • Surface Activity : CMC values decrease with longer alkyl chains (e.g., C18: ~0.1 mM vs. C14: ~0.5 mM).
  • Irritation Potential: Hydroxyethyl groups reduce skin irritation compared to non-hydroxyethylated ammonium salts.
  • Biodegradability : Sulphates degrade faster than carboxylates but slower than ethoxylated derivatives.

Biological Activity

Bis(2-hydroxyethyl)ammonium octadecyl sulphate (BHEAOS) is a quaternary ammonium compound that has garnered attention for its biological activities, particularly in antimicrobial applications. This article reviews the current understanding of its biological activity, including antibacterial properties, cytotoxicity, and potential therapeutic uses, supported by data tables and case studies.

Chemical Structure and Properties

BHEAOS is characterized by its amphiphilic nature, combining hydrophilic and hydrophobic segments. This structure facilitates interactions with biological membranes, making it a candidate for various applications in biomedicine and materials science.

BHEAOS exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. Studies have shown that the compound's effectiveness is influenced by its concentration and the length of the alkyl chain.

Minimum Inhibitory Concentration (MIC)

Table 1 summarizes the MIC values for BHEAOS against various bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus250
Escherichia coli500
Pseudomonas aeruginosa400

These values indicate that while BHEAOS is effective against certain pathogens, the MICs are relatively high compared to other antimicrobial agents, suggesting a need for structural optimization to enhance potency.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of BHEAOS. In vitro studies have been conducted on various mammalian cell lines to determine the half-maximal inhibitory concentration (IC50).

Results

Table 2 presents the IC50 values for BHEAOS against different cell lines:

Cell LineIC50 (µM)
Human Lung Fibroblasts (MRC-5)328
Human Colorectal Cancer (Caco-2)250
Human Lung Adenocarcinoma (Calu-3)300

The selectivity index (SI), calculated as the ratio of IC50 to MIC, indicates that BHEAOS has a favorable therapeutic window, particularly in lung fibroblasts.

Study 1: Antibacterial Efficacy

In a comparative study of various quaternary ammonium compounds, BHEAOS demonstrated comparable antibacterial activity to benzalkonium chloride (BAC), a widely used disinfectant. The study highlighted that modifications in the alkyl chain length significantly impacted both antimicrobial efficacy and cytotoxicity profiles.

Study 2: Membrane Disruption

Another investigation utilized fluorescence microscopy to visualize the effects of BHEAOS on bacterial membranes. Results indicated that at sub-MIC concentrations, BHEAOS caused membrane depolarization and morphological changes in treated bacteria, confirming its mechanism of action.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing high-purity Bis(2-hydroxyethyl)ammonium octadecyl sulphate?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Esterification : React stearyl alcohol with sulfuric acid under controlled temperature (50–60°C) to form octadecyl hydrogen sulfate.

Neutralization : Treat the intermediate with bis(2-hydroxyethyl)amine in a polar solvent (e.g., ethanol) at room temperature, followed by recrystallization or column chromatography (silica gel, methanol:chloroform eluent) to achieve >98% purity .

  • Key Considerations : Monitor pH during neutralization to avoid over-acidification, which may yield byproducts like bisulfate salts.

Q. How can the crystal structure of this compound be resolved?

  • Methodological Answer : Utilize single-crystal X-ray diffraction (SCXRD) with the SHELX suite for structure solution and refinement:

Crystallization : Grow crystals via slow evaporation of a saturated ethanol-water solution.

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .

  • Validation : Cross-validate with spectroscopic data (e.g., 1^1H NMR, FT-IR) to confirm molecular connectivity .

Q. What experimental techniques are suitable for determining critical micelle concentration (CMC)?

  • Methodological Answer : Employ surface tension measurements using a tensiometer (e.g., Du Noüy ring method):

Prepare aqueous solutions at varying concentrations (0.1–10 mM).

Plot surface tension vs. log(concentration); the CMC corresponds to the inflection point.

  • Alternative Methods : Conductivity measurements or fluorescence probing (e.g., pyrene excimer formation) for cross-validation .

Q. How can impurities be removed during purification?

  • Methodological Answer : Use preparative HPLC with a C18 column and isocratic elution (acetonitrile:water, 70:30 v/v). Monitor purity via LC-MS (ESI+ mode) to detect residual stearyl alcohol or unreacted sulfate intermediates .

Advanced Research Questions

Q. How does the molecular architecture influence micellar stability in varying pH conditions?

  • Methodological Answer : Perform dynamic light scattering (DLS) and zeta potential measurements across a pH range (2–12):

Prepare buffered solutions (e.g., citrate-phosphate buffers).

Analyze hydrodynamic diameter and surface charge to assess aggregation/disaggregation thresholds.

  • Insight : The sulfate group’s pKa (~2) ensures stability in acidic conditions, while the hydroxyethyl groups enhance solubility in alkaline media via hydrogen bonding .

Q. What computational approaches elucidate structure-activity relationships (SAR) for surfactant efficiency?

  • Methodological Answer : Conduct molecular dynamics (MD) simulations using software like GROMACS:

Model the compound in a water-octane biphasic system.

Calculate Gibbs free energy of micellization and interfacial tension reduction.

  • Validation : Compare simulation results with experimental CMC and interfacial tension data .

Q. How can conflicting toxicity data from aquatic ecotoxicity assays be resolved?

  • Methodological Answer : Replicate OECD Test Guideline 201 (algae growth inhibition) under standardized conditions:

Expose Raphidocelis subcapitata to 0.1–10 mg/L concentrations.

Measure chlorophyll-a fluorescence and cell density after 72 hours.

  • Analysis : Discrepancies may arise from impurities (e.g., residual amines); confirm purity via LC-MS before testing .

Q. What strategies optimize the compound’s performance in mixed surfactant systems?

  • Methodological Answer : Design a response surface methodology (RSM) experiment:

Vary ratios of this compound with nonionic surfactants (e.g., Tween 80).

Measure synergism parameters (e.g., interaction parameter β) via surface tension reduction.

  • Outcome : Identify optimal blends for enhanced emulsification or foaming properties .

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